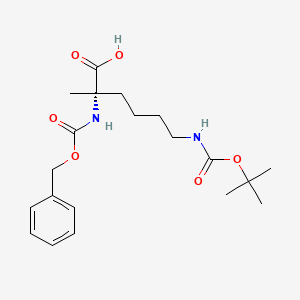Z-a-Me-Lys(Boc)-OH
CAS No.:
Cat. No.: VC18822187
Molecular Formula: C20H30N2O6
Molecular Weight: 394.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C20H30N2O6 |
|---|---|
| Molecular Weight | 394.5 g/mol |
| IUPAC Name | (2S)-2-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoic acid |
| Standard InChI | InChI=1S/C20H30N2O6/c1-19(2,3)28-17(25)21-13-9-8-12-20(4,16(23)24)22-18(26)27-14-15-10-6-5-7-11-15/h5-7,10-11H,8-9,12-14H2,1-4H3,(H,21,25)(H,22,26)(H,23,24)/t20-/m0/s1 |
| Standard InChI Key | CYYPSJGUDUWVTE-FQEVSTJZSA-N |
| Isomeric SMILES | C[C@](CCCCNC(=O)OC(C)(C)C)(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
| Canonical SMILES | CC(C)(C)OC(=O)NCCCCC(C)(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
Z-a-Me-Lys(Boc)-OH is characterized by its stereochemical configuration and protective group arrangement. The α-amino group is methylated, while the ε-amino group is shielded by a Boc group. The Fmoc group at the α-position ensures compatibility with SPPS protocols, allowing sequential deprotection under mild basic conditions . Its structural integrity is validated by nuclear magnetic resonance (NMR) and mass spectrometry (MS), confirming the (S)-configuration at the α-carbon .
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 1202003-49-3 |
| Molecular Formula | |
| Molecular Weight | 482.57 g/mol |
| Appearance | White to off-white powder |
| Solubility | DMSO, DMF, dichloromethane |
Synthesis and Production
Synthetic Routes
The synthesis of Z-a-Me-Lys(Boc)-OH involves multi-step organic transformations. A pivotal method begins with the alkylation of benzyl (2R,3S)-(–)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate using methyl iodide and 1,4-diiodobutane, followed by azide displacement and catalytic hydrogenation to yield (L)-α-Me-Lys-OH . Subsequent regioselective benzyloxycarbonylation introduces the Fmoc group, while the Boc group is retained via tert-butyl pyrocarbonate (BocO) treatment .
Copper Complex Intermediate
Applications in Peptide Science
Peptide Backbone Modification
Z-a-Me-Lys(Boc)-OH is integral to synthesizing peptides with α-methylated lysine residues. Methylation alters backbone flexibility, enhancing proteolytic stability and modulating biological activity. For instance, peptides incorporating this derivative show improved binding to histone methyltransferases, facilitating epigenetic studies .
Mimicking Post-Translational Modifications
The Boc-protected ε-amino group allows site-specific deprotection, enabling sequential methylation to simulate mono-, di-, or trimethylated lysines. Such analogs are vital for investigating protein-protein interactions in chromatin remodeling and signal transduction .
| Hazard Code | Precautionary Measures |
|---|---|
| Xn | Use PPE: gloves, goggles |
| H315 | Avoid skin contact |
| H319 | Rinse eyes immediately |
| Supplier | Quantity | Price (USD) |
|---|---|---|
| TRC | 10 mg | 60 |
| AK Scientific | 25 mg | 95 |
| ChemSupply Australia | 100 mg | 121 |
Future Directions and Challenges
Scalability vs. Cost
While copper-mediated synthesis offers high yields, reagent costs and waste management remain challenges. Emerging methods using enzymatic protection may reduce reliance on toxic catalysts .
Expanding Biological Applications
Ongoing research explores Z-a-Me-Lys(Boc)-OH in drug delivery systems, where methylated peptides enhance cellular uptake and target specificity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume